Product packaging for Bicyclo[3.3.1]non-6-en-3-amine(Cat. No.:CAS No. 53092-73-2)

Bicyclo[3.3.1]non-6-en-3-amine

Cat. No.: B8737655
CAS No.: 53092-73-2
M. Wt: 137.22 g/mol
InChI Key: PJQNVODAJQFMAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rel-(1R,3S,5S)-Bicyclo[3.3.1]non-6-en-3-amine hydrochloride is a chemical compound (CAS 2740591-67-5) with the molecular formula C9H16ClN and a molecular weight of 173.68 . This compound features the bicyclo[3.3.1]nonane scaffold, a core structure that is predominant in a wide range of biologically active natural products and is of significant interest in medicinal chemistry and drug discovery . Research indicates that this structurally unique moiety is found in numerous alkaloids and terpenoids, and derivatives of bicyclo[3.3.1]nonane are increasingly investigated for their potential as potent anticancer entities . The scaffold's utility extends beyond therapeutics, with applications in asymmetric catalysis and as molecular tools like ion receptors and molecular tweezers . The bicyclo[3.3.1]nonane framework is considered a "privileged structure," meaning it is a versatile scaffold capable of providing high-affinity ligands for multiple types of protein receptors . This makes it an exceptionally valuable template for constructing focused chemical libraries and exploring new regions of biologically relevant chemical space in high-throughput screening (HTS) campaigns . Researchers are leveraging this core structure to develop new small-molecule probes for modulating biological processes and disease states, particularly in oncology . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N B8737655 Bicyclo[3.3.1]non-6-en-3-amine CAS No. 53092-73-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53092-73-2

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

bicyclo[3.3.1]non-6-en-3-amine

InChI

InChI=1S/C9H15N/c10-9-5-7-2-1-3-8(4-7)6-9/h1-2,7-9H,3-6,10H2

InChI Key

PJQNVODAJQFMAZ-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2CC1CC(C2)N

Origin of Product

United States

Synthetic Methodologies for Bicyclo 3.3.1 Non 6 En 3 Amine and Its Precursors

Retrosynthetic Analysis of Bicyclo[3.3.1]non-6-en-3-amine

A logical retrosynthetic disconnection of this compound points to the corresponding ketone, bicyclo[3.3.1]non-6-en-3-one, as a key intermediate. This ketone can be accessed through several cyclization strategies. A primary route involves the formation of the bicyclic system from a suitably functionalized cyclohexanone (B45756) derivative. This typically involves an annulation reaction where the second ring is constructed onto a pre-existing cyclohexane (B81311) ring. thieme-connect.com The introduction of the amine functionality can be achieved through reductive amination of the ketone precursor. This common and effective method involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or ammonium (B1175870) acetate, in the presence of a reducing agent like sodium cyanoborohydride.

Classical Approaches to the Bicyclo[3.3.1]nonane Skeleton Relevant to this compound Synthesis

The construction of the bicyclo[3.3.1]nonane core has been a subject of extensive research, with several classical methods being particularly relevant for the synthesis of precursors to this compound. These methods often rely on the annulation of cyclohexane derivatives. thieme-connect.com

One of the foundational approaches is the Robinson annulation, which involves a Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation. While broadly applicable, modifications are necessary to achieve the specific substitution pattern of the target molecule.

Another significant classical method is the Effenberger-type cyclization. rsc.org This reaction between a 1-methoxy-1-cyclohexene and malonyl dichloride provides an efficient route to the bicyclo[3.3.1]nonane ring system. rsc.org This strategy has been utilized by several research groups to synthesize complex natural products containing this bicyclic core. nih.gov

Aldol condensation reactions have also been extensively employed. nih.gov For instance, the reaction of cyclohexanones with α,β-unsaturated aldehydes or ketones can yield a bicyclo[3.3.1]nonane with a ketone functionality at a bridgehead position. rsc.org Similarly, the annulation of β-keto esters with acrolein in the presence of a catalytic amount of an organic base like 1,1,3,3-tetramethylguanidine (B143053) (TMG) has been shown to produce the bicyclic skeleton. rsc.org

Michael-type additions represent another cornerstone in the synthesis of these structures. nih.gov Tandem Michael addition-intramolecular aldol-type condensations of diketones have been successfully used to create bicyclo[3.3.1]nonenone systems. nih.govrsc.org Furthermore, successive Michael addition reactions have also been employed to construct the desired bicyclic framework. nih.gov

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing complex molecules like this compound, focusing on stereoselectivity, catalytic efficiency, and atom economy.

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for biologically active molecules where specific stereoisomers often exhibit desired activities. The stereocontrolled synthesis of functionalized bicyclo[3.3.1]nonanes can be achieved through stereocontrolled cyclization reactions. researchgate.net For instance, organocatalyzed aldol condensations have been shown to produce bicyclo[3.3.1]nonane cores with high diastereo- and enantioselectivity. nih.gov The use of chiral catalysts, such as proline and its derivatives, can direct the formation of specific stereoisomers. nih.gov Similarly, chiral auxiliaries attached to the starting materials can guide the stereochemical outcome of the cyclization.

A study on the stereoselective synthesis of bicyclo[3.n.1]alkanes, including the bicyclo[3.3.1]nonane system, utilized a Michael-aldol type annulation. This approach, reacting substituted 1,3-cyclohexanediones with enals, provided a range of polysubstituted bicyclic ketols with good to excellent yields and often with significant stereocontrol. ucl.ac.uk

Catalysis plays a pivotal role in modern organic synthesis by enabling efficient and selective transformations. Various catalyst-mediated reactions have been developed for the synthesis of the bicyclo[3.3.1]nonane skeleton.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of bicyclo[3.3.1]nonanes. researchgate.net Chiral primary amine-thioureas, for example, have been used as bifunctional catalysts that activate substrates through both enamine/iminium ion formation and hydrogen bonding, leading to highly enantioselective Michael additions and Diels-Alder reactions. beilstein-journals.org

Metal-catalyzed reactions also offer efficient routes. For instance, a rhenium-catalyzed intramolecular condensation has been used to synthesize a bicyclo[3.3.1]nonane-dione. rsc.org Palladium-catalyzed reactions have been employed in skeletal reorganization strategies to form the bicyclo[3.3.1]nonane core from other cyclic systems. rsc.org

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. researchgate.net The Petasis reaction, a multicomponent reaction that forms highly functionalized amines from a primary or secondary amine, a boronic acid, and a carbonyl compound, is a versatile tool for creating molecular diversity. nih.govacs.org This reaction can be combined with subsequent cyclization reactions, such as intramolecular Diels-Alder (IMDA) or ring-closing metathesis (RCM), to construct complex polycyclic scaffolds. nih.gov While direct application to this compound is not explicitly detailed in the provided context, the principles of MCRs are highly relevant for the efficient synthesis of such structures. For example, a three-component domino Michael–Henry reaction has been used to synthesize bicyclo[3.2.1]octan-8-ones, demonstrating the potential of MCRs in constructing bridged bicyclic systems. beilstein-journals.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of complex molecules.

The use of environmentally benign solvents, such as water, is a key aspect of green chemistry. sioc-journal.cn While specific examples for the synthesis of this compound in water are not provided, the development of water-mediated multi-component reactions for other heterocyclic compounds suggests a promising avenue for future research. researchgate.net

Catalysis, particularly organocatalysis, aligns well with green chemistry principles by often avoiding the use of toxic heavy metals and enabling reactions under milder conditions. researchgate.net The use of highly efficient and practical resolutions, such as inclusion complexation with commercially available and recoverable chiral agents, also contributes to a greener synthetic process. rsc.org Furthermore, developing one-pot procedures, like the Michael-aldol annulation for bicyclic ketols, reduces the number of workup and purification steps, thereby minimizing solvent waste and energy consumption. ucl.ac.uk

Chemical Reactivity and Transformations of Bicyclo 3.3.1 Non 6 En 3 Amine

Reactions Involving the Amine Functionality of Bicyclo[3.3.1]non-6-en-3-amine

The primary amine group in this compound is a key site for a variety of chemical modifications, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

Nucleophilic Reactivity and Derivatization Strategies

The lone pair of electrons on the nitrogen atom of the amine group imparts nucleophilic character to this compound. This allows it to readily participate in nucleophilic substitution and addition reactions. The steric hindrance imposed by the rigid bicyclic scaffold can influence the regioselectivity of these reactions. Derivatization strategies often involve the reaction of the amine with various electrophiles to introduce new functionalities. For instance, the amine can be protected, often as a tert-butyl carbamate, to facilitate purification or to direct reactivity towards other parts of the molecule.

Acylation, Alkylation, and Arylation of this compound

The amine functionality of this compound readily undergoes acylation, alkylation, and arylation reactions. Acylation can be achieved using acylating agents, and these reactions typically proceed at the amine without inducing ring-opening side reactions. Alkylation, the introduction of an alkyl group, can be performed with alkyl halides. The γ-alkylation of cyclic β-ketoesters via their enamine derivatives has been studied, highlighting the sensitivity of the reaction to the ring size of the β-ketoester. cdnsciencepub.com Arylation, the attachment of an aryl group, can also be accomplished, further expanding the diversity of accessible derivatives.

Table 1: Representative Reactions of the Amine Functionality

Reaction Type Reagent/Conditions Product Type Key Observations
Alkylation Alkyl halides (R-X), K₂CO₃, DMF, 60°C N-alkylated bicycloamine Regioselectivity is influenced by steric hindrance from the bicyclic scaffold.
Acylation Acylating agents N-acylated bicycloamine Acylation occurs at the amine without ring-opening side reactions.
Sulfonation --- N-sulfonated bicycloamine The secondary amine can be sulfonated. google.com

Amide and Urethane Formation from this compound

The primary amine of this compound can be converted into amides and urethanes. Amide formation is a common transformation, and the resulting amides can be key intermediates in the synthesis of more complex molecules. google.comresearchgate.net For instance, the reaction with phenyl isocyanate can lead to the formation of corresponding urea (B33335) derivatives. rsc.org Urethane formation, often achieved through reaction with chloroformates or isocyanates, provides another avenue for derivatization. The reaction of 1-[(1RS,3SR,5SR)-bicyclo[3.3.1]non-6-en-3-yl]-3-tert-butylthiourea with bromine leads to an intramolecular cyclization accompanied by the oxidation of the thiourea (B124793) to a urea fragment, resulting in a bridged tricyclic urea derivative. researchgate.net

Reactions at the Double Bond of this compound

The carbon-carbon double bond in the bicyclo[3.3.1]non-6-ene moiety provides a second reactive site for a variety of transformations, including additions and redox reactions.

Electrophilic Additions and Cycloadditions

The double bond in this compound is susceptible to electrophilic addition reactions. For example, the addition of bromine across the double bond can occur. researchgate.netresearchgate.net Intramolecular electrophilic cyclization of related N-(cycloalk-2-enyl)-N′-(4-methoxyphenyl)thioureas has been used to synthesize bicyclic isothioureas. researchgate.net

The bicyclo[3.3.1]non-6-ene system can also participate in cycloaddition reactions. [2+2] photocycloaddition reactions under UV light can form strained cyclobutane (B1203170) derivatives, with copper(I) catalysis sometimes used to enhance efficiency and stereoselectivity. The Diels-Alder reaction has also been explored as a synthetic approach to create bicyclo[3.3.1]nonane structures. researchgate.net

Catalytic Hydrogenation and Oxidation of the Bicyclo[3.3.1]non-6-ene Moiety

The double bond can be selectively reduced through catalytic hydrogenation, preserving the amine functionality. This process leads to the corresponding saturated bicyclo[3.3.1]nonane derivative and typically results in complete saturation of the double bond without epimerization at the stereocenters. Conversely, the double bond can be oxidized. Treatment with ozone at low temperatures can lead to the cleavage of the double bond, forming diketone derivatives. However, the amine group itself shows resistance to oxidation under mild conditions.

Table 2: Representative Reactions at the Double Bond

Reaction Type Reagent/Conditions Product Type Key Observations
Catalytic Hydrogenation H₂, Catalyst Saturated bicycloamine Complete saturation of the double bond with no epimerization at stereocenters.
Oxidation Ozone (O₃), -78°C, CH₂Cl₂ Diketone derivatives Cleavage of the double bond.
[2+2] Photocycloaddition Styrene, Cu(I) catalyst, λ = 300 nm Bicyclo[...]-cyclobutane adduct Endo selectivity (85%) due to the preorganized bicyclic geometry.

Skeletal Rearrangements and Ring Expansions/Contractions of this compound Derivatives

The rigid bicyclo[3.3.1]nonane skeleton can undergo a variety of rearrangement reactions, leading to the formation of different bicyclic systems. These transformations are often driven by the release of ring strain or the formation of more stable carbocation intermediates.

One notable rearrangement is the expansion of the bicyclo[3.3.1]nonane system to a bicyclo[3.3.2]decane system. This can be achieved through reactions with carbenoids or nitrenoids. scispace.com For instance, the reaction of 9-borabicyclo[3.3.1]nonane (9-BBN) derivatives with electrophiles can induce a rearrangement to a 1-boryl-bicyclo[3.3.0]octane. scispace.com

Ring-expansion reactions have also been observed in the bicyclo[3.3.1]nonan-2-one system. The Tiffeneau-Demjanov ring enlargement of bicyclo[3.3.1]nonane-2,6-dione 6-ethylene acetal (B89532) has been studied to understand the stereochemical factors that influence the migratory aptitude of the bridgehead carbons. jst.go.jp

Furthermore, fragmentation reactions of related adamantane (B196018) systems can lead to the formation of bicyclo[3.3.1]non-6-en-3-one derivatives. For example, silica (B1680970) gel-promoted fragmentation of 3-alkyl-2-oxaadamant-1-yl mesylates provides a pathway to 7-alkylbicyclo[3.3.1]non-6-en-3-ones. rsc.org

Starting Material Reagents/Conditions Product Reaction Type Reference
9-BBN derivativesElectrophiles1-Boryl-bicyclo[3.3.0]octaneRearrangement scispace.com
Bicyclo[3.3.1]nonane-2,6-dione 6-ethylene acetalTiffeneau-Demjanov conditionsRing-expanded productRing Expansion jst.go.jp
3-Alkyl-2-oxaadamant-1-yl mesylatesSilica gel7-Alkylbicyclo[3.3.1]non-6-en-3-onesFragmentation/Rearrangement rsc.org

Regioselective and Stereoselective Functionalization of the Bicyclic Skeleton of this compound

The functionalization of the bicyclo[3.3.1]nonane skeleton with control over regioselectivity and stereoselectivity is crucial for the synthesis of complex target molecules. Various strategies have been developed to achieve this, often taking advantage of the inherent conformational biases of the bicyclic system.

Stereocontrolled synthesis of functionalized bicyclo[3.3.1]nonanes can be achieved through several methods, including stereoselective cyclization reactions and Michael additions. researchgate.net For example, the Robinson annulation of 2-substituted cyclohex-2-enones has been investigated to control the stereochemistry at the one-carbon bridge of the resulting bicyclo[3.3.1]nonane. wisc.edu It was found that under kinetic control, the major diastereomer formed has the substituent on the one-carbon bridge in an anti orientation to the newly introduced β-keto ester or amide group. wisc.edu However, under thermodynamic control, the syn isomer can be favored. wisc.edu

A highly diastereoselective single-step cyclization has been developed to access the bicyclo[3.3.1]nonane core of garsubellin A. acs.org Further elaboration of this core can be achieved through a sequential Claisen rearrangement and Grubbs olefin cross-metathesis strategy. acs.org

The construction of the bicyclo[3.3.1]nonane skeleton can also be accomplished through a tandem double cyclization of γ-alkylidenebutenolides mediated by BF3·OEt2, which proceeds with good diastereoselectivity. researchgate.net Additionally, a highly efficient method for constructing the bicyclo[3.3.1]nonane skeleton involves the tandem conjugate addition-intramolecular aldol (B89426) reaction of ethyl acetoacetate (B1235776) with conjugated enals. thieme-connect.com

The enantioselective construction of the pyridine-fused chiral bicyclo[3.3.1]nonane skeleton, a key feature of the natural product huperzine A, has been achieved. sioc-journal.cn This strategy utilizes a catalytic asymmetric hydrogenation of an exocyclic γ,δ-unsaturated β-ketoester via dynamic kinetic resolution, followed by an intramolecular arylation. sioc-journal.cn

Reaction Type Substrates Key Reagents/Conditions Stereochemical Outcome Reference
Robinson Annulation2-Substituted cyclohex-2-enones and β-keto esters/amidesBase-catalyzedanti diastereomer is kinetically favored wisc.edu
Diastereoselective Cyclization--Highly diastereoselective acs.org
Tandem Double Cyclizationγ-AlkylidenebutenolidesBF3·OEt2Good diastereoselectivity researchgate.net
Tandem Conjugate Addition-Intramolecular Aldol ReactionEthyl acetoacetate and conjugated enalst-BuOK/t-BuOH- thieme-connect.com
Catalytic Asymmetric Hydrogenation/Intramolecular ArylationExocyclic γ,δ-unsaturated β-ketoester-Enantioselective sioc-journal.cn

Stereochemical and Conformational Analysis of Bicyclo 3.3.1 Non 6 En 3 Amine

Exo/Endo Isomerism in Bicyclo[3.3.1]non-6-en-3-amine Systems

The substitution pattern on the bicyclo[3.3.1]nonane skeleton gives rise to stereoisomerism, which is crucial for defining the molecule's spatial arrangement. In this compound, the amine substituent at the C3 position can be oriented in two distinct ways, leading to exo and endo isomers.

The terms exo and endo describe the relative position of the substituent. In the context of this bicyclic system, the exo isomer has the amine group pointing away from the larger of the two non-bridgehead carbon rings, while the endo isomer has the amine group pointing towards it. The relative stability and formation of these isomers are dictated by steric interactions within the molecule. Generally, the exo position is less sterically hindered, often making it the thermodynamically favored isomer. ucl.ac.uk

Table 1: Definition of Exo and Endo Isomers in this compound

IsomerOrientation of the Amine Group at C3General Steric Environment
exo-Bicyclo[3.3.1]non-6-en-3-amineDirected away from the C6-C7 double bond bridgeLess sterically hindered
endo-Bicyclo[3.3.1]non-6-en-3-amineDirected towards the C6-C7 double bond bridgeMore sterically hindered due to transannular interactions

Diastereoselectivity and Enantioselectivity in this compound Chemical Processes

The synthesis of bicyclo[3.3.1]nonane derivatives, including this compound, often involves processes where control over stereochemistry is a key objective. researchgate.net

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the context of this compound, synthetic routes that establish the C3 amine center can exhibit diastereoselectivity, leading to a mixture enriched in either the exo or endo product. This selectivity is often governed by the reaction mechanism and the steric environment of the bicyclic framework. rsc.org For instance, the reduction of a corresponding ketone, Bicyclo[3.3.1]non-6-en-3-one, can proceed with high diastereoselectivity depending on the reducing agent and reaction conditions, where the reagent attacks the less hindered face of the carbonyl group.

Enantioselectivity involves the selective formation of one enantiomer over its mirror image. For this compound, which is chiral, enantioselective synthesis is crucial for applications where a single enantiomer is required. This is typically achieved through asymmetric catalysis, where a chiral catalyst or reagent directs the reaction to favor one enantiomeric outcome. beilstein-journals.orgnih.gov Methodologies such as asymmetric amination or the use of chiral starting materials can yield enantiomerically enriched this compound. beilstein-journals.org

Conformational Dynamics of the Bicyclo[3.3.1]nonane System Within this compound Structures

The parent bicyclo[3.3.1]nonane system is known for its conformational flexibility, existing primarily in three forms: a twin-chair (CC), a chair-boat (CB), and a twin-boat (BB) conformation. rsc.org The twin-chair conformation is generally the most stable for the unsubstituted alkane. cdnsciencepub.com

However, the presence of the C6-C7 double bond and the C3 amine group in this compound significantly alters this landscape. The double bond flattens the six-membered ring containing it, forcing it into a half-chair conformation. mdpi.com Consequently, the molecule likely adopts a conformation that is a hybrid of the classic forms, such as a chair/half-chair or a boat/half-chair.

Computational studies on related unsaturated bicyclo[3.3.1]nonane systems have shown that a double half-chair conformation can be the most stable arrangement. mdpi.com The preference for a specific conformation is a delicate balance of minimizing angle strain, torsional strain, and non-bonded steric interactions, particularly transannular interactions between endo-hydrogens. nih.gov In the case of the endo isomer of this compound, steric repulsion between the amine group and the opposing ring can further influence the conformational equilibrium, potentially favoring a chair-boat-like arrangement to alleviate this strain. cdnsciencepub.com

Table 2: Potential Conformations of the this compound Skeleton

ConformationDescription of Component RingsKey Influencing Factors
Chair/Half-ChairThe amine-bearing ring is in a chair form; the alkene-containing ring is in a half-chair form.Generally considered the most stable conformation, minimizing torsional and steric strain.
Boat/Half-ChairThe amine-bearing ring adopts a boat form; the alkene-containing ring is in a half-chair form.May be adopted to relieve severe transannular steric interactions, particularly in the endo isomer. cdnsciencepub.com

Influence of Stereochemistry on the Reactivity and Selectivity of this compound

The stereochemistry of this compound, encompassing both its exo/endo configuration and its preferred conformation, has a profound impact on its chemical reactivity and the selectivity of its reactions. The spatial arrangement of the amine and alkene functional groups dictates their accessibility to reagents and their ability to participate in intra- or intermolecular reactions. ucl.ac.uk

For the amine group, its reactivity is influenced by its steric environment. The lone pair of electrons on the nitrogen of the exo isomer is generally more accessible to electrophiles compared to the endo isomer, where the bicyclic framework can shield it. This can lead to different reaction rates in processes like alkylation, acylation, or protonation.

The conformation of the bicyclic system also plays a critical role. For example, the distance and orientation between the C3 amine and the C6-C7 double bond are fixed by the rigid framework. This can either facilitate or hinder transannular reactions, where both functional groups participate in a concerted or stepwise manner. The specific chair or boat-like conformation determines the proximity of these groups, influencing the feasibility of intramolecular cyclizations or rearrangements. The ability to control the spatial orientation of substituents on such rigid structures is crucial in determining their chemical properties. ucl.ac.uk

Theoretical and Computational Studies of Bicyclo 3.3.1 Non 6 En 3 Amine

Quantum Chemical Calculations of Bicyclo[3.3.1]non-6-en-3-amine Electronic Structure and Stability

The electronic structure is largely defined by the interplay between the rigid bicyclic alkane framework, the reactive π-system of the cyclohexene (B86901) ring, and the nucleophilic amino group. The Highest Occupied Molecular Orbital (HOMO) is expected to be localized primarily on the nitrogen atom of the amine and the C=C double bond, indicating these are the primary sites for electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) would likely be distributed across the σ*-antibonding orbitals of the frame. The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. mdpi.com

The stability of the molecule can be assessed by calculating its heat of formation. Furthermore, the analysis of the molecular electrostatic potential (MEP) map would reveal regions of negative potential, concentrated around the nitrogen atom's lone pair, highlighting its role as a hydrogen bond acceptor and a site for protonation. mdpi.com

Table 1: Predicted Electronic Properties of this compound Calculated using DFT at the B3LYP/6-31G(d) level of theory (Illustrative Data)

Property Predicted Value Significance
HOMO Energy -6.2 eV Indicates regions of high electron density, susceptible to electrophilic attack.
LUMO Energy +1.5 eV Indicates regions susceptible to nucleophilic attack.
HOMO-LUMO Gap 7.7 eV Reflects chemical reactivity and electronic stability.

Molecular Dynamics Simulations of this compound Conformations and Interactions

The bicyclo[3.3.1]nonane skeleton is known to exist in several conformations, primarily the twin-chair (CC), boat-chair (BC), and twin-boat (BB) forms. researchgate.net For the parent hydrocarbon, the twin-chair conformation is the most stable. The introduction of an unsaturated C6=C7 bond and a C3-amino group in this compound influences this conformational preference.

Molecular Dynamics (MD) simulations can be employed to explore the conformational space and dynamics of this molecule over time. ulisboa.pt By simulating the molecule's behavior in different environments (e.g., in a vacuum or in a solvent like water), researchers can understand the stability of different conformers and the energy barriers for interconversion between them.

MD simulations would likely show that the molecule predominantly adopts a chair-chair like conformation, which minimizes steric strain. The amino group can exist in either an equatorial or axial position, with the equatorial position generally being more stable to avoid 1,3-diaxial interactions. The simulations would also model the interactions between the amine and solvent molecules, illustrating hydrogen bonding patterns and their effect on the conformational equilibrium.

Table 2: Conformational Analysis of this compound (Illustrative data based on analogous systems)

Conformer Dihedral Angle (C1-C2-C3-C4) Relative Energy (kcal/mol) Predicted Population (298 K)
Chair-Chair (equatorial NH2) ~55° 0.0 >95%
Chair-Chair (axial NH2) ~55° ~1.8 <5%

Density Functional Theory (DFT) Studies on Reaction Mechanisms Involving this compound

DFT calculations are a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface, identifying transition states, and calculating activation energies. rsc.orgresearchgate.net For this compound, several reactions could be investigated.

One key reaction is the intramolecular nucleophilic attack of the amine onto a derivative at another position of the bicyclic system. For instance, in a related 3-azabicyclo[3.3.1]nonane system, DFT studies have been used to evaluate the mechanism of amide bond cleavage, determining the most favorable pathway involving an intramolecular nitrogen attack followed by proton transfer. researchgate.net A similar approach could be used to study the cyclization or rearrangement reactions of this compound derivatives.

Another area of study is the reaction at the double bond, such as electrophilic addition. DFT calculations could model the approach of an electrophile (e.g., H+ or Br+) and determine the structure of the resulting carbocation intermediate. The calculations would likely show that the stability of this intermediate is influenced by the participation of the distal amino group. DFT has been successfully applied to understand the ring-opening and Friedel-Crafts cascade processes in related azabicyclo[3.s3.1]nonane systems, providing insights into the energies of intermediates and transition states. nih.gov

Prediction of Reactivity and Selectivity in this compound Systems Through Computational Methods

Computational methods can predict the reactivity and selectivity of chemical reactions, guiding synthetic efforts. For this compound, this involves analyzing factors that control where and how the molecule reacts.

The nucleophilicity of the amine can be computationally assessed to predict its reactivity in condensation or alkylation reactions. Studies on other bicyclic amines, such as bicyclo[1.1.1]pentane-amine, have used DFT to calculate HOMO and LUMO energies to successfully predict nucleophilicity, finding that stereoelectronic effects of the ring system play a major role. nih.gov Similar calculations for this compound would help quantify its reactivity compared to other amines.

Furthermore, computational models can predict the stereoselectivity of reactions. For example, in an intramolecular Michael addition to form a 2-azabicyclo[3.3.1]nonane skeleton, calculations revealed that a chair-shaped transition state dictates the exclusive endo selectivity. acs.org For reactions involving this compound, transition state modeling could predict which diastereomer is likely to form, for instance, in additions to the double bond or reactions on a substituent alpha to the amine. The use of quantum descriptors derived from DFT calculations can also create structure-activity relationships to predict reaction barriers for classes of compounds. chemrxiv.org

Table 3: List of Compound Names

Compound Name
This compound
Bicyclo[1.1.1]pentane-amine
3-azabicyclo[3.3.1]nonane

Advanced Analytical Methodologies for Elucidating Bicyclo 3.3.1 Non 6 En 3 Amine Chemistry

High-Resolution Spectroscopic Techniques (e.g., NMR, Mass Spectrometry) for Complex Bicyclo[3.3.1]non-6-en-3-amine Structures

High-resolution spectroscopic methods are indispensable for the structural determination of this compound and its analogues. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed insights into the molecular framework and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the intricate three-dimensional structure of bicyclo[3.3.1]nonane derivatives. Both ¹H and ¹³C NMR spectra offer critical information about the chemical environment of each atom. For instance, in derivatives of bicyclo[3.3.1]nonane, the chemical shifts and coupling constants of the protons can help determine the conformation of the two cyclohexane (B81311) rings, which can exist in chair-chair, chair-boat, or boat-boat forms. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish the connectivity between protons and carbons, which is crucial for assigning the complex spectra of these molecules.

Mass Spectrometry (MS) provides valuable information about the molecular weight and fragmentation patterns of this compound derivatives. High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula, confirming the elemental composition of the molecule. nih.gov Fragmentation patterns observed in the mass spectrum can offer clues about the structural components of the molecule. For example, the fragmentation of related bicyclic amines often involves cleavage of the rings, providing information about the substitution pattern.

Table 1: Illustrative Spectroscopic Data for a Bicyclo[3.3.1]nonane Derivative

TechniqueParameterObserved Value/PatternInterpretation
¹H NMR Chemical Shift (δ)0.80 - 8.20 ppm ichem.mdWide range indicates diverse proton environments.
Coupling Constants (J)VariesProvides information on dihedral angles and stereochemistry.
¹³C NMR Chemical Shift (δ)13.82 - 220.20 ppm ichem.mdIndicates the presence of various carbon types (aliphatic, olefinic, carbonyl).
HRMS m/z[M+H]⁺Confirms the molecular weight and elemental composition. nih.gov

Note: The data presented is illustrative for the bicyclo[3.3.1]nonane framework based on published derivatives and may not represent the exact values for this compound.

Chromatographic Methods (e.g., HPLC, GC) for Separation and Purity Assessment of this compound Derivatives

Chromatographic techniques are essential for the separation and purification of this compound and its derivatives, as well as for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile and thermally labile compounds. For bicyclic amines, reversed-phase HPLC is often used, where a nonpolar stationary phase is paired with a polar mobile phase. The choice of column, mobile phase composition, and detector (e.g., UV-Vis, MS) is critical for achieving optimal separation. The purity of a sample can be determined by the presence of a single peak in the chromatogram. thermofisher.com

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. This compound and its less polar derivatives can often be analyzed by GC. The use of a suitable capillary column and temperature programming allows for the separation of closely related compounds. GC coupled with a mass spectrometer (GC-MS) provides both retention time data for identification and mass spectra for structural confirmation. thermofisher.com

Table 2: Chromatographic Methods for this compound Derivatives

MethodStationary PhaseMobile Phase/Carrier GasDetectionApplication
HPLC C18 (Reversed-Phase)Acetonitrile/Water GradientUV-Vis, MSSeparation of polar and non-polar derivatives, purity assessment.
GC Phenyl-methylpolysiloxaneHeliumFlame Ionization Detector (FID), MSAnalysis of volatile derivatives, separation of isomers.

X-ray Crystallography for Absolute Stereochemistry and Conformation of this compound and its Crystalline Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. For complex molecules like this compound, obtaining a single crystal suitable for X-ray diffraction can provide unambiguous structural information.

The crystal structure reveals the precise bond lengths, bond angles, and torsional angles within the molecule. This information is crucial for confirming the connectivity and for understanding the preferred conformation of the bicyclic system. For instance, X-ray crystallography has been used to confirm the chair-chair conformation of some bicyclo[3.3.1]nonane derivatives, while others have been shown to adopt a boat-chair conformation. cdnsciencepub.com The determination of the absolute configuration of chiral centers is a key advantage of this technique, particularly when anomalous dispersion is utilized. rsc.org

Table 3: Crystallographic Data for a Representative Bicyclo[3.3.1]nonanone Derivative

ParameterValueReference
Crystal System Monoclinic cdnsciencepub.com
Space Group P2₁ cdnsciencepub.com
a (Å) 6.446(1) cdnsciencepub.com
b (Å) 7.831(1) cdnsciencepub.com
c (Å) 8.414(2) cdnsciencepub.com
**β (°) **94.42(2) cdnsciencepub.com
Conformation Boat-Chair cdnsciencepub.com

Note: The data is for endo-7-methylbicyclo[3.3.1]nonan-3-one and serves as an example of the type of information obtained from X-ray crystallography for this class of compounds.

Chiral Analysis Techniques (e.g., Chiral HPLC, Polarimetry) for Enantiomerically Pure this compound

This compound is a chiral molecule, and its enantiomers may exhibit different biological activities. Therefore, methods for the separation and analysis of enantiomers are of great importance.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is a powerful technique for the separation of enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. The choice of the appropriate CSP is crucial and often requires screening of various commercially available columns. Chiral HPLC can be used for both analytical purposes (to determine the enantiomeric excess) and for preparative separations to obtain enantiomerically pure compounds. researchgate.net The resolution of enantiomers of bicyclo[3.3.1]nonane-2,7-dione has been successfully achieved using HPLC. nih.gov

Polarimetry is a classical technique used to measure the optical rotation of a chiral compound. Enantiomers rotate the plane of polarized light to an equal but opposite extent. While polarimetry can confirm the presence of a chiral substance and is used to determine the specific rotation, it does not provide information on the enantiomeric purity unless the specific rotation of the pure enantiomer is known.

Table 4: Chiral Analysis Techniques for this compound

TechniquePrincipleApplication
Chiral HPLC Differential interaction with a chiral stationary phase. researchgate.netDetermination of enantiomeric excess (ee), preparative separation of enantiomers.
Polarimetry Measurement of the rotation of plane-polarized light.Confirmation of chirality, measurement of specific rotation.

Applications of Bicyclo 3.3.1 Non 6 En 3 Amine in Non Clinical Chemical Contexts

Bicyclo[3.3.1]non-6-en-3-amine as a Chiral Building Block in Asymmetric Synthesis

While direct applications of this compound as a chiral building block are not extensively documented in publicly available research, the utility of related bicyclo[3.3.1]nonane diamines and other derivatives in asymmetric catalysis is well-established. researchgate.net For instance, C2-symmetric chiral diene ligands based on the bicyclo[3.3.1]nonane framework have been successfully employed in rhodium-catalyzed conjugate addition reactions, achieving high enantioselectivity. researchgate.net Given its inherent chirality and the presence of a primary amine, this compound represents a promising precursor for the synthesis of novel chiral ligands and auxiliaries. The amine functionality can be readily modified to introduce phosphine, urea (B33335), or other coordinating groups, thereby creating a library of chiral ligands for various asymmetric transformations.

The rigid conformation of the bicyclo[3.3.1]nonane scaffold can effectively transfer chiral information during a reaction, leading to high levels of stereocontrol. This makes derivatives of this compound attractive candidates for use in organocatalysis, where the amine itself can act as a chiral catalyst or be incorporated into a more complex catalytic system. researchgate.net

Table 1: Potential Asymmetric Reactions Utilizing Chiral Ligands Derived from this compound

Asymmetric ReactionPotential Ligand TypeExpected Outcome
HydrogenationChiral Phosphine LigandsEnantioselective reduction of prochiral olefins or ketones.
Michael AdditionChiral Amine/Urea CatalystsEnantioselective formation of carbon-carbon bonds.
Diels-Alder ReactionChiral Lewis Acid CatalystsEnantioselective synthesis of cyclic compounds.
Aldol (B89426) ReactionChiral Amine OrganocatalystsEnantioselective formation of β-hydroxy carbonyl compounds.

Integration of this compound into Functional Materials and Polymers

The incorporation of rigid and sterically demanding bicyclic structures into polymer backbones can significantly influence the material's properties, often leading to enhanced thermal stability, improved mechanical strength, and altered solubility characteristics. mdpi.comresearchgate.net The ring-opening polymerization of atom-bridged bicyclic monomers typically yields linear polymers containing monocyclic rings within the polymer chain, which can increase the melting point and glass transition temperature of the resulting material. mdpi.com

This compound, with its reactive amine and polymerizable olefin functionalities, is a suitable candidate as a monomer for the synthesis of novel functional polymers. The primary amine group can participate in step-growth polymerization with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyureas. The presence of the bicyclic unit would introduce rigidity and potentially create polymers with unique architectures and properties.

Furthermore, the vinyl group in this compound allows for its participation in chain-growth polymerization, such as radical or transition-metal-catalyzed polymerizations. Copolymers could also be synthesized by reacting it with other vinyl monomers, allowing for the fine-tuning of the resulting polymer's properties. The amine functionality could also be used for post-polymerization modification, enabling the introduction of various functional groups along the polymer chain. These functionalized polymers could find applications as membranes, coatings, or in the development of advanced composite materials. gatech.edu

Utilization of this compound in Supramolecular Chemistry and Host-Guest Systems

The well-defined V-shape of the bicyclo[3.3.1]nonane scaffold makes it an attractive platform for the design of synthetic receptors and building blocks for supramolecular assemblies. lu.se The rigid structure provides a pre-organized cavity that can be functionalized with recognition sites for specific guest molecules. While the direct use of this compound in this context is not widely reported, its structural features make it a promising candidate for such applications.

The amino group of this compound can be readily modified to introduce moieties capable of hydrogen bonding, electrostatic interactions, or hydrophobic interactions, which are the driving forces for host-guest complexation. lu.se For example, acylation of the amine with aromatic carboxylic acids could lead to the formation of cleft-like molecules capable of binding complementary guests.

Moreover, the bicyclo[3.3.1]nonane framework can be incorporated into larger macrocyclic structures or molecular cages. The defined geometry of the bicyclic unit can direct the self-assembly of these complex architectures. The amine functionality provides a convenient handle for connecting multiple bicyclic units or for attaching them to other molecular platforms. Such supramolecular systems have potential applications in molecular recognition, sensing, and encapsulation.

Table 2: Potential Host-Guest Systems Derived from this compound

Host Molecule DerivativePotential Guest MoleculesDriving InteractionsPotential Applications
Di-acylated this compoundDicarboxylic acids, diaminesHydrogen bondingMolecular recognition, self-assembly
Crown ether-functionalized this compoundMetal cations, ammonium (B1175870) ionsIon-dipole interactionsIon sensing, transport
Cyclodextrin-capped this compoundSmall organic moleculesHydrophobic interactionsEncapsulation, controlled release

This compound in the Design and Synthesis of Novel Ligands and Catalysts

The rigid backbone and the presence of a coordinating nitrogen atom make this compound an excellent starting material for the synthesis of novel ligands for transition metal catalysis. A closely related class of compounds, the bispidines (3,7-diazabicyclo[3.3.1]nonanes), have been extensively studied as ligands for a variety of metal ions. wikipedia.org The bicyclic structure of bispidines enforces a specific coordination geometry around the metal center, which can lead to unique catalytic activity and selectivity. wikipedia.orglookchem.com

Similarly, this compound can be derivatized to create a range of mono- and bidentate ligands. For instance, reaction of the amine with 2-pyridinecarboxaldehyde (B72084) followed by reduction would yield a bidentate N,N-ligand. The olefinic part of the molecule could also be involved in coordination to a metal center, potentially leading to tridentate ligands.

The chirality of this compound is a key feature that can be exploited in the design of ligands for asymmetric catalysis. nih.gov By using an enantiomerically pure form of the amine, chiral ligands can be synthesized that can induce enantioselectivity in metal-catalyzed reactions. These catalysts could be employed in a wide range of organic transformations, including hydrogenations, C-C bond-forming reactions, and oxidations. Furthermore, the amine functionality itself can serve as an organocatalyst for various reactions. google.com

Future Perspectives and Challenges in Bicyclo 3.3.1 Non 6 En 3 Amine Research

Paving the Way for Greener Synthesis: The Quest for Sustainable and Efficient Routes

The development of environmentally benign and economically viable synthetic methodologies is a cornerstone of modern chemistry. Future research on Bicyclo[3.3.1]non-6-en-3-amine will undoubtedly prioritize the establishment of such routes. Key areas of focus are expected to include:

Biocatalysis: Harnessing the power of enzymes for chemical transformations offers a highly selective and sustainable approach. The use of whole-cell biocatalysts, such as vegetables, has already shown promise in the stereoselective transformations of bicyclo[3.3.1]nonane derivatives. Future efforts could explore the use of isolated enzymes, such as transaminases or imine reductases, for the asymmetric synthesis of the amine functionality. This approach could lead to highly enantiopure products under mild reaction conditions, minimizing waste and energy consumption.

Domino Reactions: One-pot cascade reactions, also known as domino or tandem reactions, provide an elegant and efficient way to construct complex molecular architectures from simple starting materials. Domino Michael-aldol annulations have been successfully employed for the stereocontrolled synthesis of the bicyclo[3.3.1]nonane core. rsc.org Future research could focus on designing novel domino sequences that directly lead to the this compound scaffold, reducing the number of synthetic steps and purification procedures.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis of bicyclo[3.3.1]nonane derivatives could enable more efficient and reproducible production of this compound and its analogs.

Synthetic StrategyAdvantagesPotential Application for this compound Synthesis
Biocatalysis High stereoselectivity, mild reaction conditions, reduced environmental impact.Asymmetric amination to produce enantiomerically pure amine.
Domino Reactions Increased efficiency, reduced waste, step economy.One-pot synthesis of the core bicyclic structure.
Flow Chemistry Enhanced safety, scalability, and process control.Continuous and reproducible production.

Unlocking New Chemical Transformations: Exploring Novel Reactivity Patterns

The enamine functionality embedded within the rigid bicyclo[3.3.1]nonane framework of this compound presents a rich playground for exploring novel reactivity. The constrained nature of the bicyclic system can be expected to impart unique stereoelectronic properties to the enamine, leading to unprecedented chemical transformations. Future research in this area will likely focus on:

Asymmetric Catalysis: The chiral environment of this compound could be exploited in asymmetric catalysis. The amine functionality could serve as a handle for the introduction of a catalytic moiety, and the rigid scaffold could provide the necessary stereocontrol for enantioselective transformations.

Functionalization of the Bicyclic Core: The enamine can act as a versatile handle for the introduction of various functional groups onto the bicyclic skeleton. Reactions such as alkylations, acylations, and cycloadditions could be explored to generate a diverse library of derivatives with potentially interesting biological or material properties. The unique steric and electronic environment of the enamine is expected to influence the regioselectivity and stereoselectivity of these reactions.

Rearrangement Reactions: The strained nature of the bicyclic system might predispose this compound to undergo novel rearrangement reactions under thermal or photochemical conditions. Such transformations could provide access to new and complex molecular architectures that are difficult to synthesize by other means.

Broadening the Horizon: Expanding Applications into Emerging Chemical Fields

While the bicyclo[3.3.1]nonane scaffold is well-established in medicinal chemistry, the unique properties of this compound could open doors to applications in other emerging fields. nih.gov Future research should aim to explore these untapped potentials:

Materials Science: The rigid and well-defined three-dimensional structure of this compound makes it an attractive building block for the construction of novel materials. Its derivatives could be incorporated into polymers to create materials with tailored thermal or mechanical properties. Furthermore, the enamine functionality could be used to anchor the molecule to surfaces or to create self-assembling monolayers.

Organocatalysis: As mentioned earlier, chiral derivatives of this compound could serve as efficient organocatalysts for a variety of chemical transformations. The development of such catalysts would be a significant contribution to the field of green chemistry.

Supramolecular Chemistry: The defined shape and functional groups of this compound make it an interesting candidate for the design of host-guest systems and self-assembling supramolecular structures. lu.se These structures could find applications in areas such as molecular recognition, sensing, and drug delivery.

Emerging FieldPotential Application of this compound
Materials Science Monomer for specialty polymers, component of self-assembling materials.
Organocatalysis Chiral catalyst for asymmetric synthesis.
Supramolecular Chemistry Building block for host-guest systems and molecular capsules.

Mastering the Third Dimension: Addressing Challenges in Stereochemical Control

The synthesis of complex molecules with multiple stereocenters is a formidable challenge in organic chemistry. The bicyclo[3.3.1]nonane framework presents several stereogenic centers, and controlling their relative and absolute configuration is crucial for many of its potential applications, particularly in medicinal chemistry and asymmetric catalysis. Key challenges that need to be addressed in the synthesis of complex this compound derivatives include:

Diastereoselective Synthesis: The formation of the bicyclic ring system often leads to the formation of multiple diastereomers. Developing highly diastereoselective methods for the construction of the bicyclo[3.3.1]nonane core is a primary challenge. Strategies such as substrate control, reagent control, and catalyst control will need to be further explored and optimized. rsc.orgucl.ac.uk

Enantioselective Synthesis: Accessing enantiomerically pure this compound is essential for many of its potential applications. The development of efficient asymmetric syntheses or chiral resolution methods will be a major focus of future research. The use of chiral catalysts, chiral auxiliaries, and biocatalysis will be instrumental in achieving this goal.

Control of Endo/Exo Selectivity: The amine group at the C3 position can exist in either an endo or exo configuration. Controlling this selectivity during the synthesis is another significant challenge. The choice of reagents, reaction conditions, and the nature of the substituents on the bicyclic ring can all influence the stereochemical outcome.

Q & A

Q. Table 1. Synthetic Routes to this compound Derivatives

MethodKey Reagents/ConditionsYield RangeAdvantagesLimitationsRef.
DMDO OxidationDMDO, CH₂Cl₂, RT60–75%Mild conditions, high functional group toleranceLimited to dioxime precursors
Pd-Catalyzed CyclizationPd(OAc)₂, PPh₃, DMF, 80°C50–85%Regioselective, scalableRequires inert atmosphere
Adamantane FragmentationSilica gel, photochemical26–81%Access to methylidene derivativesHarsh conditions, low yields

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